4-(1,1-Difluoroethyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)-2-nitroaniline is an organic compound that features a nitro group and a difluoroethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the selective introduction of the difluoroethyl group.
Industrial Production Methods
Industrial production methods for 4-(1,1-Difluoroethyl)-2-nitroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: 4-(1,1-Difluoroethyl)-2-aminoaniline
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
4-(1,1-Difluoroethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoroethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Contains a difluoroethyl group and a sulfonyl chloride group.
1-Bromo-4-(1,1-difluoroethyl)benzene: Features a difluoroethyl group and a bromine atom on the benzene ring.
Uniqueness
4-(1,1-Difluoroethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a difluoroethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8F2N2O2 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-2-nitroaniline |
InChI |
InChI=1S/C8H8F2N2O2/c1-8(9,10)5-2-3-6(11)7(4-5)12(13)14/h2-4H,11H2,1H3 |
InChI Key |
IYGKCPRIYRIWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.